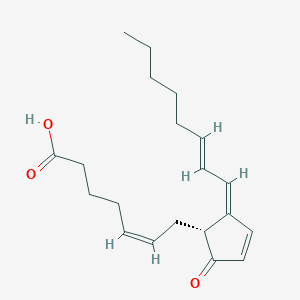

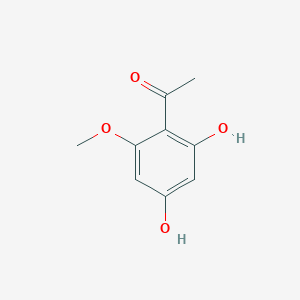

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorenylmethyl carbamates involves efficient methodologies employing isocyanates derived from Fmoc-amino acids, resulting in the formation of carbamates as crystalline solids. These compounds are characterized by techniques such as IR, NMR, and mass spectrometry and are used as building blocks for further chemical synthesis, including the synthesis of dipeptidyl urea esters (V. V. Babu & K. Kantharaju, 2005).

Molecular Structure Analysis

The molecular structure of related compounds showcases slight pyramidalization at the O=C—NH—Cα unit, with notable deviations and torsion angles providing insights into the stereochemistry and electronic structure of these molecules. The crystal structures reveal intermolecular hydrogen bonding, highlighting the compounds' potential for further chemical interactions (Kazuhiko Yamada et al., 2008).

Chemical Reactions and Properties

Fluorenylmethyl carbamates participate in a variety of chemical reactions, including the formation of dipeptidyl ureas and esters, demonstrating their versatility as reagents. These reactions are facilitated by the unique chemical properties of the fluorenylmethyl group, such as its ability to act as a protecting group for amino acids in peptide synthesis (Basanagoud S. Patil et al., 2004).

Applications De Recherche Scientifique

Synthesis and Characterization

- Fluoren-9-ylmethyl Carbamates as Building Blocks : Compounds such as fluoren-9-ylmethyl carbamates are synthesized and characterized, serving as crucial intermediates for further chemical synthesis. For example, they are used in the preparation of dipeptidyl urea esters, showcasing their utility in peptide chemistry and drug development (Babu & Kantharaju, 2005).

- Crystal Structure Insights : The crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine reveals specific torsion angles and intermolecular hydrogen bonds, providing insights into the spatial arrangement and potential reactivity of fluorenylmethyl-protected amino acids (Yamada, Hashizume, & Shimizu, 2008).

Analytical Applications

- Amino Acid Determination : Fluorenylmethyl chloroformate derivatives are employed in the automated high-performance liquid chromatography (HPLC) determination of amino acids, demonstrating the role of fluoren-9-yl derivatives in enhancing analytical methodologies (Björklund et al., 1998).

Materials Science

- Fluorescence Properties : Fluoren-9-yl derivatives have been explored for their UV properties, indicating potential applications in materials science, especially in the development of fluorescent materials and sensors (Wen-zhong, 2011).

Chemical Reactions and Mechanisms

- Reactivity and Mechanisms : Research into the chemical reactivity of fluoren-9-yl derivatives, including their reactions with various reagents, provides fundamental knowledge that supports synthetic chemistry and the development of new chemical reactions (Neish, 2010).

Safety And Hazards

The compound should be stored in an inert atmosphere at 2-8°C . It has a GHS07 safety classification, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXOWZYREIYUHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373305 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride | |

CAS RN |

221352-88-1 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)